B1579637 Boc-L-glutamic acid γ-cyclohexyl ester

Boc-L-glutamic acid γ-cyclohexyl ester

Cat. No.: B1579637
M. Wt: 329.4
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-glutamic acid γ-cyclohexyl ester (CAS 73821-97-3) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₆H₂₇NO₆ (M.W. 329.39), featuring a tert-butoxycarbonyl (Boc) group at the α-amino position and a cyclohexyl ester at the γ-carboxylic acid of glutamic acid . This configuration stabilizes the amino acid during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. The compound is commercially available with ≥95% purity from suppliers like BOC Sciences, Alfa Chemistry, and Hairui Chemical, with pricing ranging from ¥2,500/5g to ¥20,000/100g .

Properties

Molecular Weight

329.4

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
Boc-L-glutamic acid γ-cyclohexyl ester is widely utilized as a key building block in peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, enhancing the efficiency of forming peptides. This is particularly important in pharmaceutical development where protected amino acids are required for synthesizing complex peptide structures .

Case Study: Ester Insulin Synthesis
A notable example of its application is seen in the synthesis of ester insulin. Researchers employed this compound as a protected dipeptide in a convergent synthetic route to create insulin analogs. The compound's unique protective groups facilitated multiple reaction steps without compromising the integrity of sensitive functional groups .

Drug Development

Medicinal Chemistry Applications
In drug development, this compound contributes to creating compounds with enhanced bioavailability and stability. Its structural characteristics allow for modifications that can lead to improved therapeutic agents .

Example: Bioactive Peptides
The compound serves as a precursor for bioactive peptides crucial in therapeutic applications. These peptides can target specific biological pathways, making them valuable in treating various diseases .

Bioconjugation Techniques

Targeted Delivery Systems
this compound is instrumental in bioconjugation techniques, facilitating the attachment of biomolecules to drugs or imaging agents. This capability is particularly beneficial in cancer therapies, where targeted delivery systems are essential for enhancing treatment efficacy while minimizing side effects .

Research in Neuroscience

Neurotransmitter System Studies
Derivatives of this compound are being studied for their potential effects on neurotransmitter systems. Research indicates that glutamic acid derivatives can influence enzyme activities related to neurotransmitter release and metabolic pathways, contributing to the understanding of neurological disorders.

Material Science

Polymer Formulation
In material science, this compound is explored for its unique properties that can enhance the performance of polymers and materials. Its application includes improving coatings and adhesives, where its structural attributes provide desirable mechanical and chemical properties .

Comparative Overview of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Boc-L-glutamic acidContains a Boc group; no cyclohexyl esterMore polar; used directly without protection
Boc-L-aspartic acidSimilar Boc protection; different backboneShorter chain; less steric hindrance
N-tert-butoxycarbonyl-L-glutamineContains a Boc group; amide instead of esterAmide linkage alters reactivity compared to esters
L-glutamic acid γ-cyclohexyl esterCyclohexyl group at gamma positionDifferent position affects biological activity

Comparison with Similar Compounds

Boc-L-glutamic acid 5-benzyl ester

  • Structure : Benzyl ester at the γ-carboxylic acid (CAS 13574-84-0).
  • Synthesis & Deprotection: Coupling yields with benzyl esters exceed 99%, but deprotection via hydrogenolysis (Pd/C) yields 65–98% free acid . Cyclohexyl esters avoid hydrogenolysis, offering alternative deprotection strategies (e.g., acidolysis), which may improve compatibility with acid-labile peptide sequences.

Boc-L-aspartic acid 4-benzyl ester

  • Structure : Benzyl ester at the β-carboxylic acid of aspartic acid.
  • Biological Activity : Aspartate analogs (e.g., compounds 6 and 8) showed moderate inhibition of NMDA receptors (NMDARs) in HEK293 cell assays, with IC₅₀ values influenced by ester hydrophobicity . Cyclohexyl esters in glutamic acid derivatives may enhance membrane permeability due to higher lipophilicity compared to benzyl esters.

Boc-L-glutamic acid γ-N-hydroxysuccinimide (NHS) ester

  • Structure : NHS-activated ester at the γ-carboxyl (CAS 81659-82-7).
  • Reactivity : NHS esters enable rapid conjugation with amines, unlike cyclohexyl esters, which require enzymatic or chemical hydrolysis. This makes NHS derivatives more suitable for bioconjugation rather than stepwise peptide elongation .

Cyclohexyl Esters in Antilipidemic Agents

  • Activity : Cyclohexyl esters in heterocyclic derivatives (e.g., compounds 11a and 12a) demonstrated potent antihyperlipidemic effects in mice, reducing LDL cholesterol by 30–40%—comparable to β-sitosterol . The cyclohexyl group’s hydrophobicity may enhance binding to lipid-regulating enzymes or transporters.

Table 1: Key Properties of Glutamic Acid Esters

Compound Ester Group Molecular Weight Deprotection Method Yield (%) Key Application
Boc-L-glutamic acid γ-cyclohexyl ester Cyclohexyl 329.39 Acidolysis (TFA) 85–96 Peptide synthesis
Boc-L-glutamic acid 5-benzyl ester Benzyl 337.37 Hydrogenolysis (Pd/C) 65–98 SPPS, NMDAR inhibitors
Boc-L-glutamic acid γ-NHS ester NHS-activated 414.41 Amine conjugation N/A Bioconjugation
Hexanedioic acid dicyclohexyl ester Cyclohexyl (di-ester) 340.48 Hydrolysis (HCl) N/A Polymer plasticizers

Advantages of Cyclohexyl Esters

  • Stability: Cyclohexyl esters resist hydrogenolysis, enabling orthogonal deprotection strategies in multi-step syntheses .
  • Lipophilicity : The cyclohexyl group enhances logP values, improving blood-brain barrier penetration in CNS-targeted peptides .
  • Cost : Higher purity grades (≥95%) are cost-effective for large-scale SPPS compared to NHS-activated esters .

Limitations and Challenges

  • Deprotection Efficiency : Acidolysis (TFA) of cyclohexyl esters requires stringent conditions, risking side reactions in acid-sensitive sequences .
  • Synthetic Complexity : Introducing cyclohexyl esters via Fischer esterification demands precise stoichiometry and catalysis, unlike benzyl esters .

Preparation Methods

Boc Protection of L-Glutamic Acid

  • Reagents and Conditions : L-glutamic acid is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine, typically in an aqueous or organic solvent medium. The reaction proceeds at room temperature or slightly elevated temperatures.

  • Mechanism : The amino group attacks the Boc2O, leading to the formation of the Boc-protected amino acid with release of CO2.

  • Notes : The Boc group is favored for its stability to nucleophilic reagents and mild removal conditions, making it a standard protecting group in peptide synthesis.

Selective Esterification of the γ-Carboxyl Group

  • Approach : The γ-carboxyl group is esterified with cyclohexanol using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

  • Alternative Methods : Direct acid-catalyzed esterification under reflux conditions may also be employed, though coupling agents provide better selectivity and milder conditions.

  • Purification : The product is typically purified by crystallization or chromatography to obtain this compound as a white solid.

Advanced Synthetic Techniques and Research Findings

Use of N-Carboxy Anhydride (NCA) Polymerization for Glutamic Acid Derivatives

  • Research on glutamic acid derivatives includes polymerization of γ-esters of α-glutamic acid via N-carboxy anhydride intermediates. This process involves:

    • Preparation of γ-tert-butyl esters of L-glutamic acid NCA.

    • Polymerization in solvents like 1,4-dioxane using bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Subsequent deprotection and functionalization steps to yield derivatives with controlled molecular weights and functionalities.

  • Although this method is more relevant to polymeric glutamic acid derivatives, the selective esterification principles and protection strategies are applicable to small molecule synthesis like this compound.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Boc Protection L-glutamic acid, di-tert-butyl dicarbonate, base (NaHCO3 or Et3N), solvent, RT Forms N-Boc-L-glutamic acid
2 Esterification of γ-Carboxyl Cyclohexanol, DCC or carbodiimide, DMAP catalyst, solvent, RT or reflux Selective esterification at γ-position
3 Purification Crystallization or chromatography Obtains pure this compound
4 Optional Deprotection Oxalyl chloride in methanol, RT, 1–4 h Mild Boc deprotection if needed

Important Considerations and Research Insights

  • Selectivity : The γ-carboxyl group is more sterically accessible for esterification compared to the α-carboxyl group, allowing selective ester formation.

  • Stability of Boc Group : The Boc group is stable under esterification conditions but can be removed selectively by mild reagents like oxalyl chloride in methanol, which is crucial for preserving sensitive ester moieties.

  • Polymerization Routes : For advanced applications, polymerization of glutamic acid derivatives via NCA intermediates allows the synthesis of poly-γ-glutamic acid esters, which may be relevant for large-scale or functionalized derivatives.

  • Purification and Storage : The esterified products are often white solids, requiring careful drying and storage under vacuum or inert atmosphere to prevent hydrolysis or degradation.

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